N-[2-(diethylamino)ethyl]-6-methanesulfonyl-1,3-benzothiazol-2-amine
Description
N-[2-(Diethylamino)ethyl]-6-methanesulfonyl-1,3-benzothiazol-2-amine is a benzothiazole derivative characterized by a methanesulfonyl group at the 6-position of the benzothiazole ring and a diethylaminoethyl substituent on the amine group. The methanesulfonyl (SO₂Me) group is a strong electron-withdrawing moiety, which may enhance the compound’s stability and influence its electronic interactions in biological systems.
Properties
IUPAC Name |
N',N'-diethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S2/c1-4-17(5-2)9-8-15-14-16-12-7-6-11(21(3,18)19)10-13(12)20-14/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLBHQFICYJZAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(diethylamino)ethyl]-6-methanesulfonyl-1,3-benzothiazol-2-amine typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with specific reagents to yield the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
N-[2-(diethylamino)ethyl]-6-methanesulfonyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[2-(diethylamino)ethyl]-6-methanesulfonyl-1,3-benzothiazol-2-amine exhibits significant biological activities, making it a candidate for various pharmacological applications:
Medicinal Chemistry
- Antimicrobial Properties : Compounds with similar structures have shown antimicrobial activities, making this compound a potential candidate for developing new antibiotics.
- Anticancer Activity : Research indicates that benzothiazole derivatives can inhibit tumor growth and may be effective in cancer therapies.
Neuropharmacology
- The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. Studies on related compounds indicate effects on neurotransmitter release and receptor modulation .
Enzyme Inhibition
- This compound may act as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into its role in drug development .
Case Study 1: Antimicrobial Efficacy
A study conducted on benzothiazole derivatives demonstrated that compounds similar to this compound exhibited notable antibacterial activity against Gram-positive bacteria. The mechanism involved disruption of bacterial cell wall synthesis.
Case Study 2: Neuroprotective Effects
Research involving neuropharmacological assessments indicated that this compound could modulate neurotransmitter levels in animal models of neurodegenerative diseases. It showed promise in enhancing cognitive function and reducing neuroinflammation.
Mechanism of Action
The mechanism of action of N-[2-(diethylamino)ethyl]-6-methanesulfonyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways . For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-[2-(diethylamino)ethyl]-6-methanesulfonyl-1,3-benzothiazol-2-amine and related benzothiazole derivatives:
Substituent Effects on Electronic and Pharmacokinetic Properties
- This group is present in the target compound and 6-methylsulfonyl-1,3-benzothiazol-2-amine . Methoxy (OMe): Electron-donating nature may reduce reactivity but improve membrane penetration due to increased lipophilicity . Ethyl (C₂H₅): Hydrophobic substituent likely enhances bioavailability but may reduce water solubility .
- Amine Substituents: Diethylaminoethyl: The tertiary amine improves solubility in physiological conditions and may facilitate interaction with cationic binding pockets in enzymes or receptors. This is absent in simpler analogs like 6-methylsulfonyl-1,3-benzothiazol-2-amine .
Biological Activity
N-[2-(diethylamino)ethyl]-6-methanesulfonyl-1,3-benzothiazol-2-amine is a synthetic compound recognized for its complex structure and potential applications in medicinal chemistry. This article delves into its biological activity, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole core, characterized by a heterocyclic structure that is well-known for its biological activity. Its molecular formula is with a molecular weight of approximately 306.41 g/mol. The methanesulfonyl group enhances solubility and reactivity, making it an interesting candidate for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀N₂O₂S₂ |
| Molecular Weight | 306.41 g/mol |
| Solubility | Enhanced due to methanesulfonyl group |
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that benzothiazole derivatives possess moderate-to-potent antimicrobial activity against various pathogens such as Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups in similar compounds has been linked to enhanced activity.
- Antitumor Properties : Benzothiazole derivatives are also noted for their antitumor effects. For instance, certain derivatives have demonstrated inhibitory effects on cancer cell lines, indicating potential as anticancer agents .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its unique structural features. The following table summarizes the SAR findings from related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-Ethyl-1,3-benzothiazol-2-amine | Simple benzothiazole structure | Basic antimicrobial activity |
| 2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide | Contains sulfonamide group | Strong antimicrobial properties |
| N-[2-(diethylamino)ethyl]-N-(4-methylsulfonyl-1,3-benzothiazol-2-yl) | More complex with additional substitutions | Broader application potential |
The presence of specific functional groups enhances the compound's ability to interact with biological targets, leading to improved efficacy in various applications.
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated several benzothiazole derivatives against Staphylococcus aureus and found moderate-to-potent activity at concentrations around 50 mg/ml . This suggests that the target compound may exhibit similar or enhanced antimicrobial properties.
- Antitumor Activity : Research on pyrazole derivatives has indicated significant antitumor effects against various cancer cell lines. For instance, certain derivatives demonstrated synergistic effects when combined with established chemotherapeutic agents like doxorubicin . This highlights the potential for this compound in cancer therapy.
- Toxicological Assessments : Preliminary toxicological assessments using the Ames test indicated strong positive results for structural analogs of the compound, suggesting a need for further investigation into its safety profile .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[2-(diethylamino)ethyl]-6-methanesulfonyl-1,3-benzothiazol-2-amine, and how can purity be optimized?
- Methodology : Synthesis typically involves multi-step reactions. A common approach includes:
Benzothiazole core formation : Reacting aniline derivatives with thiocyanates in acidic conditions (e.g., bromine/glacial acetic acid) to form the benzothiazol-2-amine backbone .
Methanesulfonyl introduction : Sulfonation at the 6-position using methanesulfonyl chloride under basic conditions (e.g., NaH in THF) .
Diethylaminoethyl functionalization : Alkylation of the amine group with 2-chloro-N,N-diethylethylamine in polar aprotic solvents (e.g., DMF) under reflux .
- Optimization : Purity (>95%) is achieved via recrystallization (ethanol/water) and column chromatography (silica gel, ethyl acetate/hexane gradients).
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., diethylaminoethyl protons at δ 2.5–3.0 ppm, methanesulfonyl singlet at δ 3.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 396.1) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity and stability under varying pH .
Q. What preliminary biological activities have been reported for benzothiazole analogs, and how do they inform target selection for this compound?
- Reported Activities :
- Antimicrobial : Benzothiazoles inhibit bacterial DNA gyrase (MIC: 2–8 µg/mL against S. aureus) .
- Anticancer : Methanesulfonyl derivatives induce apoptosis via caspase-3 activation (IC: 1.5 µM in HeLa cells) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies rationalize conflicting bioactivity data across benzothiazole derivatives?
- Methodology :
- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing methanesulfonyl with nitro or acetyl groups) .
- Biological Assays : Test against isogenic cell lines (e.g., wild-type vs. EGFR-mutant) to isolate target-specific effects .
- Computational Modeling : Docking simulations (AutoDock Vina) quantify binding affinities to ATP pockets (e.g., Topoisomerase II) .
Q. What experimental strategies resolve contradictions in reported mechanistic data (e.g., apoptosis vs. necrosis induction)?
- Approaches :
- Flow Cytometry : Annexin V/PI staining distinguishes apoptotic (Annexin V) from necrotic (PI) cells .
- Kinetic Studies : Time-lapsed microscopy tracks mitochondrial membrane potential loss (JC-1 dye) post-treatment .
- Pathway Inhibition : Use caspase inhibitors (e.g., Z-VAD-FMK) to confirm caspase-dependent apoptosis .
Q. Which computational tools predict off-target interactions and metabolic pathways for this compound?
- Tools :
- SwissADME : Predicts CYP450 metabolism (e.g., CYP3A4-mediated demethylation) and BBB permeability (AlogP: 2.1) .
- Pharmit : Screens >500 kinase targets, prioritizing PI3K and MAPK due to sulfonyl-π interactions .
- Meteor Nexus : Identifies potential glucuronidation at the amine group as a major detoxification pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
